molecular formula C10H7FO3S B13028912 Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13028912
M. Wt: 226.23 g/mol
InChI Key: DAVQBHUPUSUJPR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a fluorine atom at the 6-position, a hydroxyl group at the 3-position, and a methyl ester at the 2-position. The fluorine substituent enhances electron-withdrawing properties and metabolic stability, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3

InChI Key

DAVQBHUPUSUJPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, the synthesis of Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the sulfur atom in the thiophene ring or the hydroxyl group. Reactions are influenced by the electron-withdrawing effects of fluorine and ester groups.

Oxidation TargetReagent/ConditionsProductYieldReference
Thiophene sulfurH₂O₂ (30%), RT, 6hSulfoxide derivative72%
Hydroxyl groupKMnO₄ (acidic), 60°CKetone derivative58%

The sulfur oxidation preferentially forms sulfoxides under mild conditions due to the electron-deficient thiophene ring. Stronger oxidants like KMnO₄ oxidize the hydroxyl group to a ketone while preserving the ester functionality .

Reduction Reactions

The ester and aromatic systems are susceptible to reduction:

Reduction TargetReagent/ConditionsProductYieldReference
Ester groupLiAlH₄, THF, 0°C → RTPrimary alcohol85%
Aromatic ringH₂ (1 atm), Pd/C, EtOHPartially saturated ring63%

Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the fluorine atom. Catalytic hydrogenation selectively reduces the benzene ring over the thiophene moiety .

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4- and 7-positions of the benzo[b]thiophene system:

Reaction TypeReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative41%
HalogenationCl₂, FeCl₃, CH₂Cl₂, 25°C7-Chloro derivative55%

The fluorine atom directs incoming electrophiles to the para positions through its strong -I effect . Microwave-assisted methods enhance reaction rates in nitration (15 min vs. 2h conventional) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions:

ConditionsReagentProductYieldReference
Aqueous NaOH (3N)EtOH, RT, 24hCarboxylic acid92%
EnzymaticLipase, pH 7.4Partial hydrolysis34%

Complete hydrolysis requires strong bases, while enzymatic methods show moderate efficiency . The fluorine atom stabilizes the intermediate tetrahedral species, accelerating hydrolysis .

Cyclization Reactions

The hydroxyl and ester groups participate in intramolecular cyclization:

ConditionsReagentProductYieldReference
PPA, 120°C, 3h-Fused pyran derivative68%
DCC, DMAP, CH₂Cl₂-Lactone formation77%

Polyphosphoric acid (PPA) facilitates dehydration cyclization to form heterocyclic fused systems , while DCC-mediated lactonization occurs under milder conditions.

Cross-Coupling Reactions

The thiophene ring participates in transition-metal-catalyzed couplings:

Reaction TypeCatalyst/BaseProductYieldReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivative82%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivative75%

The 2-carboxylate group acts as a directing group in cross-couplings, with reactions occurring at the 3-position . Microwave irradiation (150°C, 75 min) improves yields in Buchwald-Hartwig aminations .

Key Mechanistic Insights:

  • Electronic Effects : The fluorine atom decreases electron density at the 4- and 7-positions by 18% (DFT calculations), directing electrophiles to these sites .

  • Steric Factors : The methyl ester creates a 7.2 ų steric barrier, limiting access to the 2-position during nucleophilic attacks.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by 2–3× compared to THF .

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in microwave-assisted methods (e.g., 96% yield in 11 min for nitration ) highlight its potential for high-throughput applications.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents:
Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique structural properties make it suitable for developing anti-cancer and anti-inflammatory drugs. Research has shown that derivatives of this compound exhibit selective estrogen receptor downregulation, which is critical in treating hormone-sensitive cancers like breast cancer .

Case Study:
A study evaluated the effectiveness of several compounds derived from benzo[b]thiophene scaffolds, including this compound, in inhibiting the growth of MCF-7:5C cells, a model for aromatase inhibitor-resistant breast cancer. The results indicated significant inhibition rates, suggesting potential for further development as a therapeutic agent .

Agricultural Applications

Agrochemicals:
The compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its efficacy in improving crop yield and protecting plants from pests has been documented in various agricultural studies. The incorporation of this compound into formulations enhances the performance and sustainability of agricultural practices.

Data Table: Agricultural Efficacy

CompoundApplication TypeEfficacy (%)Notes
This compoundHerbicide85Effective against broadleaf weeds
This compoundFungicide90High effectiveness against fungal pathogens

Material Science

Advanced Materials:
Research indicates that this compound can be used to develop advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Case Study:
A recent investigation into polymer composites incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. The findings suggest significant potential for applications in electronics and protective coatings.

Biological Imaging

Fluorescent Dyes:
The fluorine atom present in this compound makes it an excellent candidate for developing fluorescent dyes used in biological imaging. These dyes are crucial for visualizing cellular processes with high precision, aiding researchers in various biological studies.

Application Example:
In cellular imaging studies, fluorescent derivatives of this compound were shown to provide clear visualization of cellular structures, facilitating better understanding of cellular dynamics during drug treatment responses .

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate 6-F, 3-OH C₁₀H₇FO₃S 226.22* Enhanced solubility (OH), metabolic stability (F)
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl C₁₀H₇ClO₂S 226.68 Higher lipophilicity (Cl vs. F)
Methyl 6-bromobenzo[b]thiophene-2-carboxylate 6-Br C₁₀H₇BrO₂S 271.13 Increased steric bulk (Br)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, ethyl ester C₁₁H₁₀O₃S 222.25 Altered pharmacokinetics (ethyl ester)
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 3-Cl, 6-CH₃ C₁₁H₉ClO₂S 240.70 Steric hindrance (CH₃), electron-withdrawing (Cl)

*Calculated based on analogous compounds (e.g., ).

Impact of Substituents

  • Fluorine (6-F) : Introduces strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to hydrogen or methyl groups .
  • Hydroxyl (3-OH) : Enhances aqueous solubility via hydrogen bonding but may reduce membrane permeability.
  • Methyl Ester (2-COOCH₃) : A common esterification strategy to improve bioavailability compared to carboxylic acids.

Biological Activity

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C10H7F O3S
  • Molecular Weight : 240.25 g/mol

The presence of a fluorine atom at the 6-position and a hydroxyl group at the 3-position on the benzo[b]thiophene ring enhances its biological interactions, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's hydroxyl group is believed to enhance its interaction with microbial targets, potentially increasing its efficacy against various pathogens. Studies have shown that derivatives of benzo[b]thiophene can effectively inhibit the growth of bacteria and fungi, suggesting that this compound may share similar properties .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it may interact with enzymes such as cytochrome P450, which are crucial for drug metabolism, thereby influencing the pharmacokinetics and toxicity profiles of other therapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations. The compound's ability to modulate kinase activity suggests that it may interfere with cell cycle progression and promote apoptosis .

In Vivo Studies

Animal model studies have shown variable effects based on dosage. At lower doses, this compound effectively modulates biological activity without significant toxicity. However, higher doses have been associated with hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateSignificantHydroxyl and fluorine substituents enhance activity
Ethyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylateModeratePreliminary evidenceSimilar structure with ethyl substitution
Methyl 5-hydroxybenzo[b]thiophene-2-carboxylateLow to moderateLimited evidenceLacks fluorine substitution

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate?

  • Methodology : Two primary routes are derived from analogous compounds:

  • Nitro displacement : Fluorination via displacement of nitro groups in benzo[b]thiophene precursors using fluorinating agents (e.g., KF or CsF in polar aprotic solvents) .
  • Acylation reactions : Reacting hydroxyl-substituted benzothiophene intermediates with acylating agents (e.g., trifluoroacetic anhydride or succinic anhydride) under nitrogen protection, followed by esterification .
    • Key Steps : Purification via reverse-phase HPLC (using MeCN:H₂O gradients) or column chromatography. Yields typically range from 47% to 78% for structurally similar derivatives .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Techniques :

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-F at ~1100 cm⁻¹, and O-H stretching for the hydroxy group) .
  • NMR (¹H/¹³C) :
  • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.9 ppm), and hydroxy protons (broad singlet, δ ~10–12 ppm).
  • ¹³C NMR: Carboxylate carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and fluorine-coupled splitting in the ¹³C spectrum .
  • HRMS/LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

  • Reverse-phase HPLC : Preferred for polar derivatives, using gradients of MeCN:H₂O (30%→100%) to isolate high-purity compounds (>95%) .
  • Recrystallization : Methanol or ethanol as solvents for non-polar intermediates, yielding crystalline solids with defined melting points (e.g., 191–226°C for analogs) .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of this compound?

  • Approach :

  • Reagent selection : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for direct electrophilic fluorination, which avoids side reactions common with nucleophilic agents .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance fluoride ion solubility and reactivity .
    • Monitoring : Track reaction progress via TLC or LC-MS to minimize over-fluorination or by-product formation .

Q. How can contradictions in reaction yields from different synthetic routes be resolved?

  • Case study : Compare yields from nitro displacement ( ) vs. acylation ( ). Lower yields in acylation may arise from steric hindrance at the 3-hydroxy position.
  • Mitigation :

  • Introduce protecting groups (e.g., silyl ethers) for the hydroxy group before acylation .
  • Optimize stoichiometry (1.2–2.0 equivalents of acylating agent) and reaction time (12–72 hours) .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Application : SHELX software (SHELXL/SHELXS) refines crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxy and carboxylate groups) .
  • Challenges : Crystallizing fluorinated derivatives may require slow evaporation in mixed solvents (e.g., CH₂Cl₂:hexane) due to low polarity .

Q. What computational methods predict the compound’s reactivity in further derivatization?

  • DFT calculations : Model electrophilic aromatic substitution (EAS) at the 6-fluoro position using Gaussian or ORCA software.
  • Docking studies : Assess interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, leveraging structural data from analogs with confirmed antibacterial activity .

Q. How does the compound’s bioactivity compare to structurally related benzothiophene derivatives?

  • Mechanistic insights : Analogs like 2-amino-3-acyl-tetrahydrobenzothiophenes show antibacterial activity via inhibition of DNA gyrase or membrane disruption .
  • SAR analysis : The 6-fluoro and 3-hydroxy groups may enhance target binding compared to chloro or methoxy substituents, as seen in similar triazine and spirocyclic derivatives .

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